molecular formula C9H9Cl2NS B13516039 (7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride

(7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No.: B13516039
M. Wt: 234.14 g/mol
InChI Key: JOPMXJCOLOZAKT-UHFFFAOYSA-N
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Description

(7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a chloro substituent at the 7th position of the benzothiophene ring and a methanamine group at the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester

    Amination: The methanamine group is introduced via nucleophilic substitution, where an amine reacts with a suitable leaving group on the benzothiophene ring.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

(7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (7-Chloro-1-benzothiophen-2-yl)methanamine hydrochloride
  • (7-Chloro-1-benzothiophen-4-yl)methanamine hydrochloride
  • (7-Chloro-1-benzothiophen-5-yl)methanamine hydrochloride

Uniqueness

(7-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride is unique due to the specific positioning of the chloro and methanamine groups, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H9Cl2NS

Molecular Weight

234.14 g/mol

IUPAC Name

(7-chloro-1-benzothiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8ClNS.ClH/c10-8-3-1-2-7-6(4-11)5-12-9(7)8;/h1-3,5H,4,11H2;1H

InChI Key

JOPMXJCOLOZAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CN.Cl

Origin of Product

United States

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